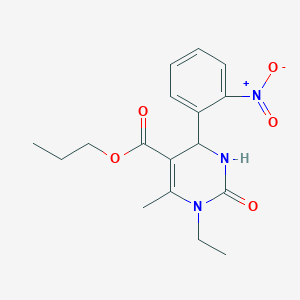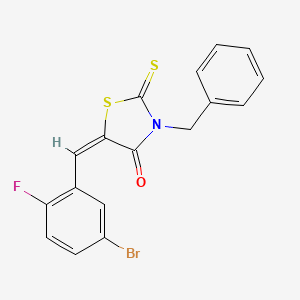![molecular formula C18H31N3O2 B5236995 N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea, also known as APU, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. APU belongs to a class of compounds known as adamantyl-substituted ureas, which have been shown to exhibit a range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is not fully understood. However, it has been proposed that N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea may inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cell signaling pathways. Inhibition of PKC activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been shown to induce apoptosis and inhibit cell proliferation. N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been shown to inhibit the activity of HIV-1.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is its broad range of biological activities. N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This makes N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea a promising therapeutic agent for the treatment of various diseases. However, one limitation of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is its low solubility in water. This can make it difficult to administer N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea in vivo.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. One direction is the development of more soluble analogs of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. This would make it easier to administer N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea in vivo. Another direction is the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea in animal models. This would provide more information about the pharmacokinetics and toxicity of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. Additionally, the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea in combination with other therapeutic agents may provide synergistic effects. Finally, the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea in other disease models, such as autoimmune diseases, may provide new insights into the potential therapeutic applications of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea.
In conclusion, N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is a promising therapeutic agent with a broad range of biological activities. Its potential as a therapeutic agent has been extensively studied in vitro, and future studies in animal models and clinical trials may provide more information about its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea involves the reaction of 1-adamantylisocyanate with 3-(4-morpholinyl)propylamine. This reaction yields N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea as a white crystalline solid with a melting point of 160-162°C. The purity of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea can be confirmed by various analytical methods such as NMR and mass spectrometry.
Scientific Research Applications
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis and inhibit cell proliferation in these cell lines. N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been studied for its antiviral activity against HIV-1.
properties
IUPAC Name |
1-(1-adamantyl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-17(19-2-1-3-21-4-6-23-7-5-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZKAJAISJASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(3-morpholin-4-ylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

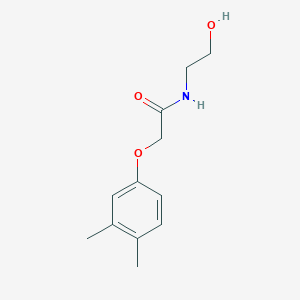
![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
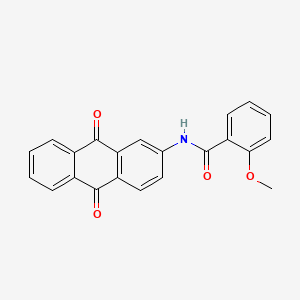
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)

![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
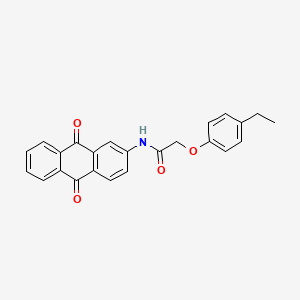
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)

